3-methoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:
-
Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. For instance, thiophene-2-carboxylic acid can be used to introduce the thiophene moiety.
-
Coupling with Benzamide: : The synthesized thiadiazole derivative is then coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, etc.), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, thiadiazole derivatives have shown promise as potential therapeutic agents. They exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Medicine
In medicinal chemistry, 3-methoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide could be investigated for its potential as a drug candidate. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery efforts.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or stability, due to the presence of the thiophene and thiadiazole rings.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide would depend on its specific application. Generally, thiadiazole derivatives can interact with enzymes or receptors in biological systems, modulating their activity. The thiophene ring may enhance binding affinity to certain targets, while the benzamide moiety could contribute to the overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole share the thiadiazole core but differ in their substituents.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene are structurally related but lack the thiadiazole ring.
Uniqueness
3-methoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the combination of the thiophene and thiadiazole rings with a methoxybenzamide moiety. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H11N3O2S2 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-methoxy-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)benzamide |
InChI |
InChI=1S/C14H11N3O2S2/c1-19-10-5-2-4-9(8-10)13(18)16-14-15-12(17-21-14)11-6-3-7-20-11/h2-8H,1H3,(H,15,16,17,18) |
InChI Key |
RYPPXEYXJHASLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC(=NS2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.